molecular formula C29H35N5O11 B3832382 2-[2-(3,4-dimethoxyanilino)ethyl-methylamino]-N-(1-methyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl)acetamide;oxalic acid

2-[2-(3,4-dimethoxyanilino)ethyl-methylamino]-N-(1-methyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl)acetamide;oxalic acid

Cat. No.: B3832382
M. Wt: 629.6 g/mol
InChI Key: VELYDHDMAARTBT-UHFFFAOYSA-N
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Description

2-[2-(3,4-dimethoxyanilino)ethyl-methylamino]-N-(1-methyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl)acetamide;oxalic acid is a complex organic compound with potential applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3,4-dimethoxyanilino)ethyl-methylamino]-N-(1-methyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl)acetamide;oxalic acid involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core structures, followed by the introduction of functional groups through various organic reactions. Common reagents used in these steps include dimethoxyaniline, methylamine, and quinoline derivatives. Reaction conditions often involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring the purity of intermediates, and implementing efficient purification techniques. Techniques such as crystallization, distillation, and chromatography are essential for obtaining high-purity products on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-[2-(3,4-dimethoxyanilino)ethyl-methylamino]-N-(1-methyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl)acetamide;oxalic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at positions with electron-withdrawing groups.

Common Reagents and Conditions

Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce amine-functionalized compounds.

Scientific Research Applications

2-[2-(3,4-dimethoxyanilino)ethyl-methylamino]-N-(1-methyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl)acetamide;oxalic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering downstream effects. The pathways involved can include signal transduction, gene expression, and metabolic processes. Detailed studies are required to elucidate the exact mechanisms and identify the primary targets.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Schiff Bases: Compounds with azomethine groups, often used in coordination chemistry.

Uniqueness

2-[2-(3,4-dimethoxyanilino)ethyl-methylamino]-N-(1-methyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl)acetamide;oxalic acid is unique due to its complex structure and the presence of multiple functional groups

Properties

IUPAC Name

2-[2-(3,4-dimethoxyanilino)ethyl-methylamino]-N-(1-methyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl)acetamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N5O3.2C2H2O4/c1-29(14-12-26-17-9-10-21(32-3)22(15-17)33-4)16-23(31)28-24-18-7-5-6-8-20(18)27-25-19(24)11-13-30(25)2;2*3-1(4)2(5)6/h5-10,15,26H,11-14,16H2,1-4H3,(H,27,28,31);2*(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VELYDHDMAARTBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C3=CC=CC=C3N=C21)NC(=O)CN(C)CCNC4=CC(=C(C=C4)OC)OC.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H35N5O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

629.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(3,4-dimethoxyanilino)ethyl-methylamino]-N-(1-methyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl)acetamide;oxalic acid
Reactant of Route 2
Reactant of Route 2
2-[2-(3,4-dimethoxyanilino)ethyl-methylamino]-N-(1-methyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl)acetamide;oxalic acid
Reactant of Route 3
Reactant of Route 3
2-[2-(3,4-dimethoxyanilino)ethyl-methylamino]-N-(1-methyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl)acetamide;oxalic acid
Reactant of Route 4
Reactant of Route 4
2-[2-(3,4-dimethoxyanilino)ethyl-methylamino]-N-(1-methyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl)acetamide;oxalic acid
Reactant of Route 5
Reactant of Route 5
2-[2-(3,4-dimethoxyanilino)ethyl-methylamino]-N-(1-methyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl)acetamide;oxalic acid
Reactant of Route 6
Reactant of Route 6
2-[2-(3,4-dimethoxyanilino)ethyl-methylamino]-N-(1-methyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl)acetamide;oxalic acid

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